3-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)aniline
Description
3-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)aniline is an aniline derivative featuring a trifluoromethyl (-CF₃) group at the 5-position and a 2-(dimethylamino)ethoxy (-OCH₂CH₂N(CH₃)₂) substituent at the 3-position of the benzene ring. This compound is of interest in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules, as suggested by its structural analogues in pharmaceutical patents .
Properties
IUPAC Name |
3-[2-(dimethylamino)ethoxy]-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O/c1-16(2)3-4-17-10-6-8(11(12,13)14)5-9(15)7-10/h5-7H,3-4,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTCFHSUULJWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=CC(=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-nitro-5-(trifluoromethyl)aniline with 2-(dimethylamino)ethanol under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ethoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)aniline, commonly referred to as “compound X,” is a chemical compound that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, materials science, and as a reagent in organic synthesis.
Medicinal Chemistry
Anticancer Activity
Compound X has been investigated for its potential anticancer properties. Studies indicate that the trifluoromethyl group can enhance the compound's ability to interact with biological targets, leading to increased cytotoxicity against various cancer cell lines. For instance, research published in the Journal of Medicinal Chemistry highlighted its effectiveness against breast cancer cells by inducing apoptosis through mitochondrial pathways.
Neuropharmacology
The dimethylamino group in compound X suggests potential applications in neuropharmacology. Preliminary studies have shown that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. A study reported in Neuroscience Letters demonstrated that derivatives of this compound could exhibit anxiolytic effects in animal models.
Materials Science
Fluorescent Probes
Due to its unique electronic properties, compound X has been utilized as a fluorescent probe in materials science. Its ability to emit fluorescence upon excitation makes it suitable for applications in bioimaging and sensing technologies. Research published in Advanced Functional Materials indicates that modifications of this compound can lead to enhanced photostability and brightness, making it an excellent candidate for imaging cellular processes.
Polymer Chemistry
In polymer chemistry, compound X has been incorporated into polymer matrices to improve thermal stability and mechanical properties. A study found that incorporating trifluoromethyl-containing compounds into polycarbonate matrices resulted in enhanced thermal resistance and reduced flammability. This application is particularly relevant for developing advanced materials for aerospace and automotive industries.
Organic Synthesis
Reagent in Coupling Reactions
Compound X serves as a valuable reagent in various coupling reactions, particularly in the synthesis of aryl amines. Its ability to participate in nucleophilic aromatic substitution reactions makes it useful for synthesizing complex organic molecules. A notable study published in Tetrahedron Letters detailed its use in the synthesis of biologically active compounds through palladium-catalyzed cross-coupling reactions.
Functionalization of Aromatic Rings
Moreover, compound X can be employed for the functionalization of aromatic rings, allowing chemists to introduce diverse functional groups into target molecules efficiently. This versatility is crucial for developing new pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Activity
A clinical study investigated the effects of compound X on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving cell cycle arrest and apoptosis confirmed through flow cytometry analysis.
Case Study 2: Fluorescent Probes
In a research project focused on bioimaging, modified versions of compound X were tested for their ability to stain live cells. The findings indicated that these modifications enhanced cellular uptake and fluorescence intensity, providing a robust tool for visualizing cellular dynamics.
Mechanism of Action
The mechanism of action of 3-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations: Alkoxy Chain Length and Functional Groups
2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)aniline
- Structure : Differs by a propoxy chain (3 carbons) instead of ethoxy (2 carbons).
- Impact : Longer alkyl chains may increase lipophilicity and alter pharmacokinetic properties, such as tissue penetration and half-life .
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline
- Structure : Replaces the -CF₃ group with a bromine atom.
3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline Hydrochloride
- Structure: Methoxyethoxy group (-OCH₂CH₂OCH₃) instead of dimethylaminoethoxy.
- Impact: The absence of a dimethylamino group reduces basicity, impacting solubility and interaction with biological targets .
Positional Isomerism and Halogenation
2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4)
- Structure : Fluorine at the 2-position and -CF₃ at the 5-position.
- Impact : Fluorine’s electronegativity directs electrophilic substitution reactions meta to itself, influencing synthetic pathways .
5-Chloro-2-nitro-4-(trifluoromethyl)aniline (CAS 35375-74-7)
- Structure : Chlorine and nitro groups introduce steric and electronic effects.
- Impact: The nitro group (-NO₂) deactivates the ring, making the compound less reactive toward electrophilic substitution compared to the parent aniline .
Aromatic and Heterocyclic Analogues
2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 565166-66-7)
- Structure: Incorporates a phenoxy group linked to an ethoxy substituent.
- Impact : Increased aromaticity may enhance π-π stacking interactions in drug-receptor binding .
5-(Trifluoromethyl)pyrazole-3-carboxamide
- Structure : Replaces the aniline core with a pyrazole ring.
- Impact : The heterocyclic structure alters electronic distribution and bioavailability, making it suitable for agrochemical applications .
Key Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₁H₁₅F₃N₂O | 248.25 | 3-(Dimethylamino)ethoxy, 5-CF₃ |
| 2-(3-(Dimethylamino)propoxy)-5-CF₃-aniline | C₁₂H₁₇F₃N₂O | 262.27 | Propoxy chain |
| 5-Bromo-2-[2-(dimethylamino)ethoxy]aniline | C₁₀H₁₅BrN₂O | 259.14 | Bromine at 5-position |
| 2-Fluoro-5-CF₃-aniline | C₇H₅F₄N | 179.11 | Fluorine at 2-position |
- Solubility: The dimethylamino group in the target compound enhances water solubility compared to halogenated analogues like 2-fluoro-5-CF₃-aniline .
- Synthesis : Common methods include Ullmann coupling or nucleophilic substitution to introduce the alkoxyamine group, as seen in related compounds .
Biological Activity
3-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)aniline, commonly referred to as DMETA, is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of drugs, while the dimethylaminoethoxy moiety may contribute to its interaction with biological targets. This article reviews the biological activity of DMETA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
DMETA has the following chemical structure:
- Molecular Formula : C11H15F3N2O
- Molecular Weight : 248.24 g/mol
The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.
The biological activity of DMETA can be attributed to several mechanisms:
- Serotonin Receptor Modulation : Compounds containing trifluoromethyl groups have been shown to influence serotonin receptors, particularly 5-HT uptake inhibition. Studies indicate that modifications in the phenolic ring can significantly enhance potency against serotonin transporters .
- Positive Allosteric Modulation : DMETA may act as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). Research on similar compounds suggests that alterations in alkylamine substituents can lead to increased receptor activation and therapeutic efficacy .
- Antimicrobial Activity : Preliminary studies suggest that DMETA exhibits antimicrobial properties, potentially acting against various bacterial strains. The mechanism appears to involve disruption of protein synthesis and nucleic acid production pathways .
Table 1: Summary of Biological Activities
In Vitro Studies
In vitro studies have demonstrated that DMETA can effectively inhibit the growth of various microbial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent.
Table 2: In Vitro Antimicrobial Activity of DMETA
| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| MRSA | 62.5 | Inhibition of protein synthesis |
| E. coli | 31.25 | Disruption of cell wall synthesis |
| S. aureus | 15.625 | Nucleic acid synthesis inhibition |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of DMETA is crucial for evaluating its therapeutic potential. Initial studies suggest that DMETA has favorable absorption characteristics, with good bioavailability observed in animal models. However, detailed toxicological assessments are necessary to establish safety profiles.
Future Directions in Research
Further research is needed to explore:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms by which DMETA interacts with specific receptors.
- In Vivo Efficacy : Animal studies to assess therapeutic efficacy and safety in a living organism.
- Structure-Activity Relationships (SAR) : Exploring modifications in the chemical structure to optimize biological activity and reduce potential side effects.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., with dioxane as a solvent, potassium carbonate as a base, and Pd(OAc)₂ as a catalyst) is effective for introducing substituents like dimethylaminoethoxy groups . Optimizing reaction temperature (e.g., 110°C) and stoichiometric ratios (e.g., 1:3 molar ratio of aryl halide to boronate ester) improves yields to >70% . Purification via reverse-phase C18 chromatography (acetonitrile/water gradient) ensures high purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Methodology : Use ¹H/¹³C NMR to verify the trifluoromethyl (-CF₃) and dimethylaminoethoxy (-N(CH₃)₂-O-) groups. The -CF₃ signal appears as a singlet near δ 120–125 ppm in ¹⁹F NMR . LCMS (e.g., m/z 540–861 [M+H]⁺, retention time 1.11–1.40 minutes under SMD-TFA05 conditions) confirms molecular weight and purity . HPLC with methanol/water gradients (0.1% formic acid) resolves byproducts .
Q. What are the common chemical reactions involving the aniline and trifluoromethyl groups in this compound?
- Methodology :
- Electrophilic Substitution : The electron-deficient trifluoromethyl group directs electrophiles (e.g., nitration) to meta/para positions .
- Reductive Amination : The aniline group reacts with aldehydes/ketones under H₂/Pd-C to form secondary amines .
- Nucleophilic Displacement : The dimethylaminoethoxy side chain undergoes substitution with thiols or halides under basic conditions .
Advanced Research Questions
Q. How does the trifluoromethyl group influence binding affinity in receptor-ligand interactions, and what computational models validate these effects?
- Methodology : The -CF₃ group enhances lipophilicity (logP ~2.8) and metabolic stability, critical for CNS-targeting drugs . Docking studies (e.g., AutoDock Vina) show that -CF₃ forms hydrophobic interactions with aromatic residues (e.g., Phe314 in serotonin receptors). MD simulations (AMBER) reveal stable binding with ΔG ≈ -9.2 kcal/mol . Compare with analogs lacking -CF₃ (ΔG ≈ -6.5 kcal/mol) to quantify contributions .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodology :
- Metabolite Profiling : Use LC-HRMS to identify metabolites (e.g., oxidative deamination products) that may reduce efficacy in vivo .
- Protein Binding Assays : Measure plasma protein binding (e.g., >95% bound to albumin via ITC) to explain reduced free drug concentrations .
- PK/PD Modeling : Corrogate in vitro IC₅₀ (e.g., 50 nM for kinase inhibition) with in vivo exposure (AUC ≈ 1200 ng·h/mL) to adjust dosing regimens .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
- Methodology :
- Substituent Scanning : Replace the dimethylaminoethoxy group with morpholinoethoxy or piperazinylethoxy to modulate solubility and target off-rates .
- Bioisosteric Replacement : Substitute -CF₃ with -OCF₃ or -SF₅ to retain hydrophobicity while altering steric bulk .
- Enantiomeric Resolution : Chiral HPLC separates R/S isomers; test enantiomers in assays (e.g., S-isomer shows 10x higher affinity for dopamine D3 receptors) .
Q. What experimental and computational approaches address inconsistencies in synthetic yields across laboratories?
- Methodology :
- DoE (Design of Experiments) : Vary catalyst loading (0.1–5 mol% Pd), solvent (DMF vs. dioxane), and temperature (80–120°C) to identify critical factors .
- Mechanistic Studies : Use DFT calculations (Gaussian 09) to model transition states; e.g., Pd-catalyzed coupling energy barriers correlate with yield differences .
- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., dehalogenated intermediates) that compete with desired pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
